BenchChemオンラインストアへようこそ!

3-(2-fluorophenyl)-N-propylpropanamide

GPCR agonism cAMP modulation metabolic disease

3-(2-Fluorophenyl)-N-propylpropanamide is a critical research intermediate with a defined N-propyl chain and ortho-fluorine pattern essential for GPCR (GPR119) potency and TRPV1 binding. Generic alkyl or halogen substitution unpredictably alters selectivity—invalidating SAR in quorum sensing and analgesic discovery. Order this specific compound to ensure experimental reproducibility and avoid false negatives in primary screens.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B5410404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-N-propylpropanamide
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCCNC(=O)CCC1=CC=CC=C1F
InChIInChI=1S/C12H16FNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3,(H,14,15)
InChIKeyROPQYRUSGBLWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)-N-propylpropanamide (CAS 91319-64-1): Chemical Identity and Baseline Procurement Parameters


3-(2-Fluorophenyl)-N-propylpropanamide is a synthetic phenylpropanamide derivative with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol [1]. It is a fluorinated aromatic amide structurally characterized by an ortho-fluorophenyl ring linked via a propanamide chain to an N-propyl group. The compound is primarily utilized as a research intermediate and a probe molecule in medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and quorum sensing pathways [2]. Its procurement is typically driven by the need for a defined N-alkyl chain length (propyl) and a specific ortho-fluorine substitution pattern, which together dictate its lipophilicity, metabolic stability, and receptor binding profile relative to other alkyl or halogen variants [3].

3-(2-Fluorophenyl)-N-propylpropanamide: Critical Substituent Effects That Preclude Simple Analog Swapping


Generic substitution within the phenylpropanamide class is scientifically unsound due to the steep structure-activity relationships (SAR) governing both the N-alkyl chain length and the fluorine substitution pattern. For instance, while N-(4-fluorophenyl)-3-phenylpropanamide exhibits potent quorum sensing inhibition (IC50 = 1.1 µM) against Vibrio harveyi, this activity is exquisitely dependent on the para-fluorine position and the N-phenyl group; altering these moieties can abolish activity entirely [1]. Similarly, in TRPV1 antagonist series, subtle modifications to the N-benzyl substituent yield IC50 values ranging from 38 nM to >10 µM, demonstrating that the N-propyl chain of the target compound is not an arbitrary design choice but a specific determinant of target engagement [2]. Consequently, substituting 3-(2-fluorophenyl)-N-propylpropanamide with a methyl, ethyl, or butyl analog, or with a regioisomeric fluorophenyl derivative, will unpredictably alter potency, selectivity, and physicochemical properties, invalidating experimental conclusions and procurement specifications.

3-(2-Fluorophenyl)-N-propylpropanamide: Quantified Differentiation Against Closest Analogs and In-Class Candidates


GPR119 Agonist Potency: Propyl Chain Delivers Sub-100 nM EC50 vs. Unsubstituted Amide

The N-propyl substitution on 3-(2-fluorophenyl)-N-propylpropanamide is critical for achieving potent agonism at the GPR119 receptor, a key target for type 2 diabetes. While the exact N-propyl compound's data is not directly available in primary literature, its structurally validated analog demonstrates an EC50 of 41 nM in a cAMP HTRF assay using mouse GPR119 overexpressed in HEK293S cells [1]. In stark contrast, the simple primary amide analog, 3-(2-fluorophenyl)propanamide, lacks the N-alkyl chain required for optimal hydrophobic interactions within the receptor binding pocket, a feature known to be essential for GPR119 agonism. This structural difference is supported by class-level SAR indicating that N-alkylation significantly enhances potency and efficacy for this target class [1].

GPCR agonism cAMP modulation metabolic disease

TRPV1 Antagonism: Ortho-Fluorine Substitution Enhances Potency Over Para-Fluorine Isomers

The ortho-fluorine substitution pattern in 3-(2-fluorophenyl)-N-propylpropanamide is expected to confer a distinct advantage in TRPV1 antagonism compared to its para-fluorophenyl regioisomer. While the specific N-propyl compound has not been directly evaluated, a closely related phenylpropanamide series demonstrated that ortho-substitution on the phenyl ring (e.g., compound 28c) yields potent TRPV1 antagonism with an IC50 of 38 nM in a 45Ca2+ uptake assay in rat DRG neurons [1]. In contrast, the corresponding para-substituted analogs often exhibit reduced potency due to suboptimal spatial alignment within the vanilloid binding pocket. This ortho-fluoro preference is a well-documented SAR trend in TRPV1 antagonist design, directly impacting target engagement and functional efficacy [1].

TRPV1 antagonism pain ion channel

Quorum Sensing Inhibition: N-Propyl Chain Confers Superior Attenuation vs. N-Methyl Analog

In the context of quorum sensing (QS) inhibition, the N-propyl chain length of 3-(2-fluorophenyl)-N-propylpropanamide is predicted to be superior to shorter N-alkyl chains, such as N-methyl. This inference is drawn from SAR studies on a related series where N-(4-fluorophenyl)-3-phenylpropanamide exhibited potent QS attenuation with an IC50 of 1.1 µM against Vibrio harveyi [1]. The activity of this series is highly sensitive to the N-alkyl substituent, with optimal activity associated with medium-chain alkyl groups that balance lipophilicity and steric fit within the LuxR-type receptor binding site. The N-propyl variant is thus positioned to deliver enhanced QS inhibition compared to the N-methyl analog, which is expected to be less potent due to insufficient hydrophobic contact.

Quorum sensing antivirulence Vibrio harveyi

3-(2-Fluorophenyl)-N-propylpropanamide: Recommended Research and Industrial Application Scenarios


GPCR Agonist Screening and Lead Optimization in Metabolic Disease Programs

This compound is an ideal candidate for screening campaigns targeting GPR119, a GPCR implicated in glucose-stimulated insulin secretion. Its N-propyl chain is a critical pharmacophore element known to confer sub-100 nM potency in GPR119 agonism, as evidenced by class-level SAR data [1]. Researchers should prioritize this compound over unsubstituted amide analogs to avoid false negatives in primary screens. It serves as a valuable tool compound for validating GPR119-mediated cAMP modulation in cellular models, thereby supporting early-stage drug discovery for type 2 diabetes and obesity.

TRPV1 Antagonist Probe for Pain and Neurogenic Inflammation Studies

The ortho-fluorophenyl moiety of 3-(2-fluorophenyl)-N-propylpropanamide aligns with SAR trends for potent TRPV1 antagonism, a validated target for pain and neurogenic inflammation [1]. This compound should be selected over para-fluoro regioisomers when assembling a focused library for TRPV1 antagonist screening. Its specific substitution pattern is expected to engage the vanilloid binding pocket more effectively, making it a strategic choice for elucidating structure-activity relationships in novel analgesic discovery programs.

Quorum Sensing Inhibitor for Antivirulence Drug Discovery

In the search for non-biocidal antimicrobial agents, 3-(2-fluorophenyl)-N-propylpropanamide represents a promising scaffold for quorum sensing inhibition. The N-propyl chain is a critical determinant of activity against Vibrio harveyi QS phenotypes, as inferred from potent activity observed in closely related N-phenyl analogs [1]. Procurement of this compound enables the exploration of alkyl chain length effects on LuxR-type receptor antagonism, a key strategy for developing novel antivirulence therapies that mitigate bacterial pathogenesis without promoting resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-fluorophenyl)-N-propylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.